Product packaging for Ethyl (3-aminophenyl)carbamate(Cat. No.:CAS No. 68621-73-8)

Ethyl (3-aminophenyl)carbamate

Cat. No.: B1338126
CAS No.: 68621-73-8
M. Wt: 180.2 g/mol
InChI Key: CUBBETISFVCGIO-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Functionality in Advanced Organic Chemistry

The carbamate group, an ester of carbamic acid, is a pivotal functional group in modern organic chemistry due to its versatile applications. wikipedia.org Carbamates are structurally related to both esters and amides, granting them a unique chemical stability and reactivity profile. nih.govnih.gov This has led to their extensive use in various fields, from materials science to medicinal chemistry. wikipedia.orgnih.gov

One of the most prominent roles of the carbamate functionality is as a protecting group for amines. nih.govmasterorganicchemistry.comchem-station.comorganic-chemistry.org Amines are highly reactive and nucleophilic, which can lead to unwanted side reactions during multi-step syntheses. chem-station.comorganic-chemistry.org By converting an amine to a carbamate, its nucleophilicity is significantly reduced, allowing other functional groups in the molecule to react selectively. organic-chemistry.org The stability of the carbamate group under a wide range of reaction conditions, coupled with the ability to be removed under specific and mild conditions, makes it an ideal protective strategy. masterorganicchemistry.com Commonly used carbamate protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

Beyond their role as protecting groups, carbamates are also recognized for their ability to act as directing groups in electrophilic aromatic substitution reactions. acs.orgacs.org The carbamate moiety can direct incoming electrophiles to specific positions on an aromatic ring, enabling the regioselective synthesis of substituted aromatic compounds. acs.orgwikipedia.orgyoutube.com Specifically, the O-carbamate group is considered one of the strongest directing metalation groups, facilitating ortho-lithiation to introduce substituents at the position adjacent to the carbamate-bearing oxygen. acs.orgnih.gov

Furthermore, the carbamate functional group is a key structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.govacs.org Carbamate derivatives are found in drugs with a wide range of therapeutic applications. nih.govnih.gov Their stability and ability to modulate physicochemical properties, such as membrane permeability, make them valuable components in drug design. nih.govacs.org In agriculture, carbamate-based compounds are widely used as insecticides, herbicides, and fungicides. wikipedia.orgnih.gov

Strategic Importance of Aminophenyl Moieties in Synthetic Methodologies

The aminophenyl group, an aromatic ring substituted with an amino group, is a fundamental building block in organic synthesis. umich.edu Aniline (B41778), the parent compound, and its derivatives are electron-rich aromatic systems, making them highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org This reactivity allows for the introduction of a wide array of functional groups onto the aromatic ring, providing access to a diverse range of substituted aromatic compounds.

Aminophenyl moieties are crucial precursors in the synthesis of numerous industrial chemicals, including dyes, polymers, and pharmaceuticals. wikipedia.orgbasf.comchemistryworld.com The presence of the amino group provides a handle for further chemical transformations. One of the most significant reactions of aromatic amines is diazotization, the reaction with nitrous acid to form diazonium salts. wikipedia.orglibretexts.org These diazonium salts are highly versatile intermediates that can be converted into a wide variety of functional groups, including hydroxyl, cyano, and halo groups, through reactions such as the Sandmeyer reaction. wikipedia.org This versatility makes aminophenyl compounds invaluable starting materials for the synthesis of complex organic molecules. scirp.orgacs.org

In the context of medicinal chemistry, the aminophenyl scaffold is a common feature in many drug molecules. umich.edu The amino group can participate in hydrogen bonding interactions with biological targets and can be readily modified to optimize the pharmacological properties of a lead compound. The o-aminoaniline moiety, in particular, has gained significant attention in peptide and protein chemistry for its role in native chemical ligation and the synthesis of modified peptides. nih.govnih.gov

Contextualization within Established Carbamate Chemistry Frameworks

Ethyl (3-aminophenyl)carbamate can be understood within the broader context of well-established carbamate chemistry. The ethyl carbamate portion of the molecule is a simple alkyl carbamate. While ethyl carbamate itself is a known compound, the presence of the 3-aminophenyl group introduces additional functionality and synthetic possibilities. cymitquimica.com

The carbamate group in this compound can be compared to other widely used carbamate protecting groups like Boc and Cbz. masterorganicchemistry.com Similar to these groups, the ethyl carbamate moiety renders the attached nitrogen less nucleophilic than a free amine. However, the deprotection conditions for an ethyl carbamate are generally harsher than those for Boc or Cbz groups, which can be removed under acidic conditions or by hydrogenolysis, respectively. masterorganicchemistry.com The stability of the ethyl carbamate group may be advantageous in certain synthetic sequences where milder protecting groups would not survive.

The presence of a free amino group on the phenyl ring at the meta position offers a site for further functionalization, independent of the carbamate group. cymitquimica.com This allows for a modular synthetic approach where the amino group can be modified, for instance, through diazotization and subsequent substitution reactions, while the carbamate remains intact. wikipedia.orglibretexts.org This dual functionality makes this compound a potentially useful bifunctional building block in the synthesis of more complex molecules. The synthesis of related compounds, such as ethyl 3-(3-aminophenyl)propanoate, has been reported, highlighting the utility of substituted aminophenyl compounds in organic synthesis. nih.gov The preparation of substituted phenyl carbamates is also a well-documented area of research, often involving the reaction of a phenol (B47542) with a carbamoyl (B1232498) chloride. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1338126 Ethyl (3-aminophenyl)carbamate CAS No. 68621-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBBETISFVCGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513537
Record name Ethyl (3-aminophenyl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID30513537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68621-73-8
Record name Ethyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Aminophenyl Carbamate and Analogous Aryl Carbamates

Direct Synthetic Approaches

Direct synthetic methods aim to produce the target carbamates efficiently, often by minimizing the number of synthetic steps and isolating intermediates.

A novel and efficient one-pot protocol has been developed for the synthesis of (aminophenyl)carbamic acid esters. This method involves the simultaneous reduction of a nitrophenyl isocyanate derivative and its condensation with an alcohol, such as ethanol (B145695). researchgate.netresearchgate.net The reaction is typically carried out under a hydrogen atmosphere using Raney nickel as the catalyst. researchgate.netresearchgate.net For instance, the catalytic hydrogenation of 3-nitrophenylisocyanate in the presence of a large excess of ethanol leads to the reduction of the nitro group to an amine and the concurrent condensation of the isocyanate group with the alcohol to form the ethyl carbamate (B1207046). researchgate.netresearchgate.net This approach is lauded for its high yields, short reaction times, and mild conditions, avoiding the need for a two-step process of first forming the nitrocarbamate and then reducing it. researchgate.netresearchgate.net

Research has demonstrated the success of this one-pot procedure for a variety of nitrophenyl isocyanate derivatives and alcohols. researchgate.netresearchgate.net The use of a dichloromethane (B109758)/ethanol mixture is common for this transformation. researchgate.net

Table 1: One-Pot Synthesis of (Aminophenyl)carbamic Acid Esters

Starting Material Alcohol Catalyst Product Yield (%)
3-Nitrophenylisocyanate Ethanol Raney Nickel Ethyl (3-aminophenyl)carbamate 85
4-Nitrophenylisocyanate Methanol Raney Nickel Methyl (4-aminophenyl)carbamate 85

Data sourced from studies on one-pot synthesis of (aminophenyl)carbamic acid esters. researchgate.net

Carbamoylation strategies involve the direct introduction of a carbamoyl (B1232498) group to an amine using an alcohol as a reactant.

1,1'-Carbonyldiimidazole (CDI) is a versatile and safe alternative to hazardous reagents like phosgene (B1210022) for synthesizing carbamates. researchgate.netresearchgate.net In this method, CDI reacts with an alcohol or phenol (B47542) to form a reactive carbamoylimidazolium salt intermediate. This intermediate is then subjected to reaction with an amine, such as 3-phenylenediamine, to yield the corresponding carbamate. researchgate.netnih.gov This process is known for its mild conditions and efficiency. researchgate.netresearchgate.net The reaction can be performed as a one-pot synthesis where the carbamoylimidazolium salt is generated in situ and then reacted with the amine. nih.gov This method has been successfully applied to a wide range of alcohols and amines, providing access to various carbamates. nih.gov

The reaction of N-substituted carbamoyl chlorides with alcohols or phenols is a traditional route to carbamates. organic-chemistry.org However, due to the high toxicity and handling difficulties associated with reagents like phosgene used to create carbamoyl chlorides, methods that generate these intermediates in situ are preferred. organic-chemistry.orgrsc.org A one-pot procedure can be employed where an amine is first reacted to form an N-substituted carbamoyl chloride, which then reacts with an alcohol without being isolated. organic-chemistry.orgorganic-chemistry.org For example, an appropriately substituted amine can react with a phosgene equivalent, and the resulting carbamoyl chloride is then treated with ethanol to furnish the ethyl carbamate. organic-chemistry.org This approach is adaptable to a wide range of amines and phenols, offering an economical and safer route to O-aryl carbamates. organic-chemistry.org

Carbamoylation Strategies with Ethanol

Multistep Synthetic Routes Utilizing Aminophenyl Precursors

Multistep syntheses are often required for complex molecules where selectivity is paramount. These routes typically involve the use of protecting groups to shield reactive sites while other parts of the molecule are modified.

The selective functionalization of diamines, such as 1,3-phenylenediamine, is a common challenge in organic synthesis. google.com Carbamates, particularly the tert-butoxycarbonyl (Boc) group, serve as excellent protecting groups for amines because they are stable under many conditions but can be removed easily. masterorganicchemistry.commasterorganicchemistry.com

A multistep synthesis of this compound can commence with 1,3-phenylenediamine. One of the two amino groups can be selectively protected by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reaction yields tert-butyl (3-aminophenyl)carbamate. The selective mono-N-Boc protection of phenylenediamines can be achieved under controlled conditions, for instance, by reacting the diamine with Boc₂O in a mixture of dichloromethane and aqueous sodium hydroxide (B78521). nih.gov Once one amine is protected, the remaining free amino group can be acylated. google.com Reaction of tert-butyl (3-aminophenyl)carbamate with ethyl chloroformate in the presence of a base would yield the fully protected tert-butyl (3-((ethoxycarbonyl)amino)phenyl)carbamate. The final step is the deprotection of the Boc group, which is typically accomplished under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the desired product, this compound. masterorganicchemistry.commasterorganicchemistry.com This strategic use of a carbamate protecting group allows for the regioselective synthesis of the target molecule. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
1,1'-Carbonyldiimidazole (CDI)
1,3-phenylenediamine
tert-butyl (3-aminophenyl)carbamate
tert-butyl (3-((ethoxycarbonyl)amino)phenyl)carbamate
Di-tert-butyl dicarbonate (Boc₂O)
This compound
Ethyl (4-aminophenyl)carbamate
Ethyl chloroformate
Ethanol
Methanol
Methyl (4-aminophenyl)carbamate
3-Nitrophenylisocyanate
4-Nitrophenylisocyanate
Phosgene
Raney Nickel

Carbon Dioxide Incorporation Reactions with Amines and Alcohols

The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is an attractive, environmentally benign alternative to traditional methods that often employ toxic reagents like phosgene. nih.gov CO₂ reacts readily with amines to form carbamic acid intermediates, which can then be further transformed into stable carbamate esters. nih.govacs.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that has proven effective as a catalyst in the synthesis of carbamates. tandfonline.com One strategy involves the DBU-catalyzed reaction of an amine with gaseous CO₂ to form a carbamic acid intermediate. This intermediate can then be trapped by an alcohol to yield the desired carbamate. acs.orgorganic-chemistry.org

In some protocols, the carbamic acid generated from a secondary amine and CO₂ in the presence of DBU reacts with an alcohol under Mitsunobu conditions to form the carbamate. nih.govacs.org This transformation proceeds via an Sₙ2 displacement of the activated alcohol. acs.org Another metal-free approach uses DBU to catalyze the formation of the carbamic acid intermediate, which is then dehydrated to an isocyanate. This highly reactive isocyanate is subsequently trapped by an alcohol to furnish the final carbamate product. organic-chemistry.orgorganic-chemistry.org

Table 1: DBU-Catalyzed Carbamate Formation using Mitsunobu Conditions
AmineAlcoholProductYield (%)
DibenzylamineBenzyl (B1604629) alcoholBenzyl dibenzylcarbamate93
Dibenzylamine(R)-(-)-2-Octanol(S)-(+)-Oct-2-yl dibenzylcarbamate90
PiperidineBenzyl alcoholBenzyl piperidine-1-carboxylate95
PiperidineCyclohexanolCyclohexyl piperidine-1-carboxylate93
PyrrolidineBenzyl alcoholBenzyl pyrrolidine-1-carboxylate96

Data sourced from research on the DBU-catalyzed reaction of secondary amines and CO₂ with alcohols under Mitsunobu conditions. nih.govacs.org

The Mitsunobu reaction provides a powerful and mild method for converting alcohols into a wide range of functional groups, including carbamates, typically with inversion of stereochemistry. acs.orgnih.gov In the context of carbamate synthesis, a novel, one-pot protocol has been developed where an alcohol, an amine, and CO₂ are reacted together in the presence of Mitsunobu reagents (e.g., a phosphine (B1218219) like triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DBAD). acs.orgresearchgate.net

The reaction is believed to proceed through the formation of a carbamic acid from the amine and CO₂. acs.org The alcohol is activated by the Mitsunobu reagents, forming a leaving group that is then displaced by the carbamic acid in an Sₙ2 reaction to form the carbamate. acs.orguantwerpen.be A significant finding is that the stereochemical outcome depends on the amine substrate. Carbamic acids derived from primary amines lead to retention of configuration at the alcohol center, whereas those from secondary amines result in inversion. acs.orgnih.gov This dual mechanistic pathway enhances the versatility of the Mitsunobu reaction for synthesizing stereochemically defined carbamates. acs.org

Reductive Carbonylation of Aromatic Nitro Compounds

The reductive carbonylation of aromatic nitro compounds offers a direct and phosgene-free route to aryl carbamates. ukessays.comhomkat.nlresearchgate.net This process involves the reaction of a nitroaromatic compound with carbon monoxide (CO) and an alcohol in the presence of a transition metal catalyst. homkat.nl This method is a significant alternative to the conventional industrial synthesis of isocyanates, which are precursors to carbamates, thereby avoiding highly toxic intermediates. homkat.nlunimi.it

Various catalytic systems based on palladium and ruthenium have been developed for this transformation. homkat.nlrsc.orgnih.gov Palladium-based catalysts, often used with nitrogen-containing ligands like bipyridine or phenanthroline, have shown high activity and selectivity. ukessays.comhomkat.nl Ruthenium carbonyl complexes, such as Ru₃(CO)₁₂ and Ru(CO)₃(PPh₃)₂, also effectively catalyze the reaction with high selectivity towards the carbamate product, particularly when used with a co-catalyst like NEt₄⁺Cl⁻. rsc.orgacs.org The reaction converts the nitro group directly into a carbamate moiety in a single step. homkat.nl Research has shown that for palladium-catalyzed systems, electron-donating substituents on the nitroarene can decrease catalytic activity but increase selectivity for the desired carbamate. homkat.nl

Table 2: Catalytic Reductive Carbonylation of Nitrobenzene to Methyl Phenylcarbamate
Catalyst SystemAlcoholTemperature (°C)Pressure (bar CO)Selectivity (%)Reference
Pd/CMethanol16060>99 rsc.org
Ru₃(CO)₁₂ / NEt₄ClMethanol16014095 rsc.orgacs.org
Pd(OAc)₂ / PhenanthrolineMethanol1708098 ukessays.com
PVA₀.₃₁@COF-Pren-Bpy-Pd₁₆₀Methanol16060>99 nih.gov

Derivatization of Amines with Alkyl Chloroformates

A traditional and widely used method for preparing carbamates is the reaction of an amine with an alkyl chloroformate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. nih.gov While effective, this method can be hampered by long reaction times and the requirement for a large excess of base. acs.org

Recent advancements include the development of one-pot procedures that avoid the need to handle sensitive intermediates. For instance, N-substituted carbamoyl chlorides can be generated in situ and subsequently reacted with phenols to produce O-aryl carbamates efficiently. researchgate.net Furthermore, innovative techniques such as the photo-on-demand in situ synthesis of chloroformates from a solution of chloroform (B151607) and a primary alcohol have been reported. This allows for the subsequent one-pot synthesis of carbamates upon the addition of an amine, offering a modern alternative to the classical approach. acs.org

Advanced Catalytic Systems in Carbamate Synthesis

Modern synthetic chemistry has seen the emergence of sophisticated catalytic systems that utilize the carbamate group not just as the target product but also as a tool within the synthesis itself.

The carbamate functional group, particularly the N-arylcarbamate, has been successfully employed as a weakly coordinating, removable directing group in palladium-catalyzed C–H functionalization reactions. researchgate.netrsc.org This strategy provides a powerful tool for the regioselective introduction of functional groups at the ortho position of anilines, which are valuable precursors in pharmaceuticals and materials science. researchgate.netresearchgate.net

In this methodology, the carbamate's carbonyl oxygen coordinates to the palladium catalyst, directing the activation of a specific C–H bond ortho to the carbamate group. acs.org This directed C–H activation enables subsequent functionalization, such as halogenation, acetylation, or arylation, with high selectivity. researchgate.netresearchgate.net After the desired functionalization is achieved, the carbamate directing group can be easily removed, typically by hydrolysis, to reveal the ortho-substituted aniline (B41778). researchgate.net This approach has been used for the ortho-halogenation of N-arylcarbamates and the ortho-acetylation of aniline derivatives, demonstrating broad substrate scope and tolerance for various functional groups. researchgate.net

Table 3: Palladium-Catalyzed Ortho-Halogenation of N-Arylcarbamates
N-Arylcarbamate SubstrateHalogenating AgentProductYield (%)
Methyl phenylcarbamateN-BromosuccinimideMethyl (2-bromophenyl)carbamate94
Methyl phenylcarbamateN-IodosuccinimideMethyl (2-iodophenyl)carbamate87
Methyl (4-fluorophenyl)carbamateN-BromosuccinimideMethyl (2-bromo-4-fluorophenyl)carbamate92
Methyl (3-methylphenyl)carbamateN-BromosuccinimideMethyl (2-bromo-3-methylphenyl)carbamate89
Ethyl phenylcarbamateN-BromosuccinimideEthyl (2-bromophenyl)carbamate95

Data adapted from studies on carbamate-directed C-H functionalization. researchgate.net

Nickel-Based Catalytic Systems for Urethane (B1682113) Formation

The formation of the urethane (carbamate) linkage is a cornerstone of organic synthesis, with applications ranging from materials science to pharmaceuticals. While traditional methods often rely on hazardous reagents like phosgene, modern catalysis has sought greener, more efficient alternatives. Nickel, as an earth-abundant and relatively inexpensive transition metal, has emerged as a versatile catalyst for C-N and C-O bond-forming reactions, including the synthesis of aryl carbamates. nih.govacs.org Nickel-based catalytic systems offer unique reactivity, often enabling transformations that are challenging for other metals like palladium. acs.org These systems can activate otherwise inert bonds and facilitate the construction of the carbamate moiety from diverse and readily available starting materials such as carbon dioxide, amines, and alcohols. nih.govnih.gov

Recent research has highlighted several distinct nickel-catalyzed strategies for urethane formation, including dual photocatalysis, dehydrative coupling, and reactions involving organic carbonates. These methods provide novel pathways to aryl carbamates, including structures analogous to this compound.

Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis

A significant advancement in carbamate synthesis involves the use of dual nickel photocatalysis. This approach synthesizes O-aryl carbamates from aryl halides (iodides or bromides), amines, and carbon dioxide (CO₂). nih.gov The reaction proceeds under mild conditions, utilizing visible light and ambient CO₂ pressure, thereby avoiding toxic phosgene derivatives and high-pressure equipment. nih.govacs.org

The catalytic cycle is proposed to involve a Ni(I)/Ni(III) mechanism. A photocatalyst, upon absorbing visible light, generates an active Ni(I) species by reducing a Ni(II) precursor. This Ni(I) species then undergoes oxidative addition with the aryl halide. The resulting complex subsequently couples with a carbamate anion, formed from the reaction of an amine and CO₂, to yield the final O-aryl carbamate product. nih.govresearchgate.net The choice of photocatalyst and ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), is crucial for achieving high selectivity and yield. nih.govacs.org

Research has demonstrated the synthesis of various O-aryl carbamates using this method. For instance, the reaction of 4-iodobenzotrifluoride (B1294960) with morpholine (B109124) and CO₂ in the presence of a nickel catalyst and a phthalonitrile-based photocatalyst yielded the corresponding carbamate in up to 78% yield. nih.gov

Table 1: Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis nih.govacs.org
Aryl HalideAmineCatalyst SystemConditionsYield (%)
4-IodobenzotrifluorideMorpholineNiBr₂·diglyme / dtbbpy / PhotocatalystVisible Light (CFL), CO₂ (1 atm), TMG, MeCN, 16h78
4-IodoanisoleMorpholineNiBr₂·diglyme / dtbbpy / PhotocatalystVisible Light (CFL), CO₂ (1 atm), TMG, MeCN, 16h75
Methyl 4-iodobenzoateMorpholineNiBr₂·diglyme / dtbbpy / PhotocatalystVisible Light (CFL), CO₂ (1 atm), TMG, MeCN, 16h72
3-IodopyridineMorpholineNiBr₂·diglyme / dtbbpy / PhotocatalystVisible Light (CFL), CO₂ (1 atm), TMG, MeCN, 16h63

Nickel-Catalyzed Dehydrative Urethane Formation

Another innovative, halogen-free route to carbamates is the nickel-catalyzed dehydrative transformation of CO₂, amines, and alcohols. nih.gov This method directly constructs the urethane bond by eliminating a molecule of water. The reaction is typically promoted by a nickel catalyst in the presence of a dehydrating agent. For example, the reaction of aniline, methanol, and CO₂ using a NiCl₂(PCy₃)₂ catalyst system with dicyclohexylcarbodiimide (B1669883) (DCC) as the dehydrating agent produced methyl phenylcarbamate in 95% yield. nih.gov This approach is notable for its use of CO₂ as a renewable C1 source.

Table 2: Nickel-Catalyzed Urethane Synthesis from CO₂ nih.gov
AmineAlcoholCatalystConditionsYield (%)
AnilineMethanolNiCl₂(PCy₃)₂CO₂ (5 MPa), DCC, Benzene (B151609), 120°C, 20h95
AnilineEthanolNiCl₂(PCy₃)₂CO₂ (5 MPa), DCC, Benzene, 120°C, 20h94
p-ToluidineMethanolNiCl₂(PCy₃)₂CO₂ (5 MPa), DCC, Benzene, 120°C, 20h85
BenzylamineMethanolNiCl₂(PCy₃)₂CO₂ (5 MPa), DCC, Benzene, 120°C, 20h99

Synthesis from Amines and Organic Carbonates

Heterogeneous nickel-based catalysts have been developed for the synthesis of aromatic carbamates from aromatic amines and organic carbonates, such as dimethyl carbonate. google.com These catalysts, which may comprise metals like nickel on a support, offer the advantage of being easily separable from the reaction mixture. The process is typically carried out under relatively mild conditions, for example, at temperatures between 130°C and 150°C. This method provides a direct route to N-aryl carbamates, which are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals. google.com

Furthermore, Raney nickel has been effectively used as a catalyst for the one-pot synthesis of (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives. researchgate.net In this process, the nitro group is reduced to an amine under a hydrogen atmosphere, while the isocyanate concurrently reacts with an alcohol (like ethanol) to form the carbamate ester. This provides a direct and efficient pathway to compounds structurally related to this compound. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Ethyl 3 Aminophenyl Carbamate

Hydrolytic Pathways and Environmental Transformation Mechanisms

The hydrolysis of the carbamate (B1207046) linkage is a critical reaction for Ethyl (3-aminophenyl)carbamate, particularly in environmental and biological contexts. This process can be catalyzed by either acids or bases, leading to the breakdown of the molecule.

The carbamate group is an ester of carbamic acid and is susceptible to hydrolysis under both acidic and basic conditions. The mechanisms of these reactions are analogous to those of other carboxylic acid derivatives, such as esters and amides.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the activated carbonyl carbon. This is followed by the elimination of ethanol (B145695) and the formation of a carbamic acid intermediate derived from the aminophenyl group. This carbamic acid is unstable and readily decarboxylates to yield 3-aminoaniline and carbon dioxide.

Base-Catalyzed Hydrolysis:

In basic media, the hydrolysis of carbamates can proceed through different mechanisms depending on the structure of the carbamate. For N-substituted carbamates like this compound, the mechanism can involve either a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (BAc2 mechanism) or an elimination-addition mechanism (E1cB). The base-catalyzed hydrolysis of phenyl N-phenyl carbamates has been observed to occur through the elimination of the phenoxy group in the rate-determining step. chegg.com For secondary N-thiazolylcarbamate esters, both E1cB and BAc2 mechanisms have been reported. researchgate.net In the case of this compound, the hydroxide ion can attack the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form 3-aminoaniline, ethanol, and carbonate.

The primary products of the complete hydrolysis of this compound are 3-aminoaniline (also known as m-phenylenediamine), ethanol, and carbon dioxide. The initial hydrolysis of the ester linkage would yield the corresponding carbamic acid, which is generally unstable and rapidly decarboxylates.

Chemical analysis of crop plants treated with phenylcarbamates indicates rapid metabolism, with only small amounts of the parent compound detectable after a short period. nih.gov While specific metabolic pathways for this compound are not extensively documented, it is plausible that in biological systems, the hydrolysis would be enzyme-mediated. The resulting 3-aminoaniline could then undergo further metabolic transformations. The toxicity of many aromatic amines is linked to their metabolic activation, often leading to the formation of reactive intermediates like N-acetoxyarylamines and nitrenium ions that can interact with biological macromolecules. researchgate.net

Table 1: Hydrolytic Products of this compound

ReactantConditionProducts
This compoundAcid or Base Hydrolysis3-Aminoaniline, Ethanol, Carbon Dioxide

Reactivity of the Carbamate Moiety

The carbamate group exhibits unique electronic and conformational properties that are central to its reactivity.

Due to the partial double bond character of the C-N bond, rotation around this bond is restricted, leading to the possibility of syn and anti conformations. nih.gov In the context of carbamates, the anti conformation, where the alkyl/aryl groups on the nitrogen and oxygen are on opposite sides of the C-N bond, is generally favored by 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference between the syn and anti isomers can be close to zero, resulting in a mixture of both conformers. nih.gov The specific conformational preference for this compound would depend on the interplay of steric and electronic effects of the ethyl and 3-aminophenyl groups.

Table 2: Conformational Isomers of Carbamates

IsomerDescriptionGeneral Stability
SynAlkyl/aryl groups on nitrogen and oxygen are on the same side of the C-N bond.Less favored
AntiAlkyl/aryl groups on nitrogen and oxygen are on opposite sides of the C-N bond.More favored

Reactivity of the Aminophenyl Substituent

The aminophenyl group in this compound is a key determinant of its reactivity in various chemical transformations, particularly electrophilic aromatic substitution.

The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. numberanalytics.com This activation is a result of the lone pair of electrons on the nitrogen atom being delocalized into the benzene (B151609) ring through resonance. wikipedia.org Consequently, electrophilic substitution reactions on the aromatic ring of this compound are expected to be facile.

The amino group directs incoming electrophiles to the ortho and para positions relative to itself. numberanalytics.com In this compound, the carbamate group is at the meta position relative to the amino group. Therefore, electrophilic attack will be directed to the positions ortho and para to the amino group.

Aromatic amines are also known to be weak bases. noaa.gov The basicity of the amino group in this compound is reduced by the electron-withdrawing effect of the phenyl ring. noaa.gov It can, however, react with strong acids to form the corresponding anilinium salt. noaa.gov

Furthermore, the amino group can undergo various other reactions characteristic of primary aromatic amines, such as diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. wikipedia.orgnoaa.gov The amino group is also susceptible to oxidation, which can lead to the formation of colored products. wikipedia.org The reactivity of the amino group can be modulated by pH; under acidic conditions, protonation of the amino group to form -NH3+ would render it a deactivating and meta-directing group. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and neighboring protons for each hydrogen atom in Ethyl (3-aminophenyl)carbamate. The chemical shift (δ) of a proton is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of adjacent, non-equivalent protons, and the coupling constant (J) quantifies the interaction between them.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group and the aminophenyl ring. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group, coupled to the adjacent methylene (B1212753) (CH₂) group, and a quartet for the methylene group, coupled to the methyl protons. The aromatic protons on the phenyl ring would present as a more complex pattern of multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring. The protons of the amino (NH₂) and carbamate (B1207046) (NH) groups would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.2 Triplet ~7.1
Ethyl -CH₂ ~4.1 Quartet ~7.1
Aromatic-H ~6.5 - 7.5 Multiplet -
-NH₂ Variable (Broad) Singlet -

Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the carbamate, and the six carbons of the aromatic ring. The carbonyl carbon is typically found significantly downfield. The aromatic carbons will appear in the characteristic aromatic region, with their specific shifts influenced by the positions of the amino and carbamate substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂ ~61
Aromatic C-NH₂ ~148
Aromatic C-NH(CO)OEt ~140
Aromatic CH ~108 - 130

Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the ethyl group's -CH₂ and -CH₃ protons, confirming their direct connection. It would also help in tracing the coupling network among the aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its attached carbon signal. For instance, the quartet at ~4.1 ppm would show a correlation to the carbon signal at ~61 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, which is C₉H₁₂N₂O₂. The calculated exact mass for the neutral molecule is 180.0899 g/mol . HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Table 3: HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 181.0972

Note: M refers to the molecular ion. The observed m/z in an experiment would be very close to these calculated values.

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely involve the cleavage of the weaker bonds.

Key fragmentation pathways would be expected to include:

Loss of the ethoxy group (-OCH₂CH₃) from the carbamate moiety.

Cleavage of the C-O bond of the ester.

Fragmentation of the ethyl group.

Cleavage of the N-C bond between the phenyl ring and the carbamate nitrogen.

Rearrangements and subsequent fragmentations of the aromatic ring.

Analysis of the m/z values of these fragments allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy. For a related compound, 2-Methoxyethyl-N-(3-aminophenyl)carbamate, prominent fragments corresponding to the aminophenyl portion and the carbamate side chain have been observed, and similar patterns would be anticipated for the ethyl analogue. pressbooks.pub

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a detailed molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For this compound, the key functional groups—amine (NH₂), carbamate (NH-C=O), and the substituted benzene ring—give rise to characteristic absorption bands.

The IR spectrum is a powerful tool for confirming the presence of these groups. For instance, the N-H stretches of the primary amine and the secondary amide of the carbamate group typically appear as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretch of the carbamate is a strong, sharp band usually found between 1680 and 1730 cm⁻¹. mdpi.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium
3350 - 3250N-H StretchCarbamate (N-H)Medium
3100 - 3000C-H StretchAromatic RingMedium to Weak
2980 - 2850C-H StretchEthyl Group (-CH₂, -CH₃)Medium
1730 - 1680C=O StretchCarbamate CarbonylStrong
1620 - 1580N-H BendPrimary Amine (-NH₂)Medium to Strong
1600 - 1450C=C StretchAromatic RingMedium, multiple bands
1250 - 1200C-O StretchCarbamate (Ester C-O)Strong
800 - 600C-H Out-of-plane BendAromatic Ring (meta-substitution)Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure, with strong signals expected for the aromatic ring breathing modes and C=C stretching vibrations.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique where molecules are adsorbed onto a nanostructured metal surface (typically silver or gold). This can enhance the Raman signal by several orders of magnitude, allowing for the detection of very low concentrations of an analyte. nih.govresearchgate.netrsc.org While a specific SERS spectrum for this compound is not available, studies on the related compound ethyl carbamate demonstrate the utility of SERS for sensitive detection. nih.govresearchgate.net For this compound, SERS would be expected to strongly enhance the signals from the aromatic ring system due to its interaction with the metal surface.

Table 3: Predicted Major Raman Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3080 - 3040C-H StretchAromatic RingStrong
1620 - 1590C=C StretchAromatic RingVery Strong
~1000Ring Breathing ModeAromatic RingStrong, Sharp
1730 - 1680C=O StretchCarbamate CarbonylWeak to Medium
1300 - 1250C-N StretchAromatic C-NMedium

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

Although a crystal structure for this compound itself has not been reported in publicly accessible crystallographic databases, analysis of closely related structures, such as tris(4-aminophenyl)amine-based carbamates, provides valuable insight into the expected molecular geometry and intermolecular interactions. mdpi.comresearchgate.net A crystallographic study of this compound would reveal:

Precise bond lengths and angles: Confirming the geometry of the carbamate and aminophenyl groups.

Torsional angles: Describing the conformation of the ethyl group and the orientation of the carbamate relative to the phenyl ring.

Intermolecular interactions: Identifying hydrogen bonding networks, which are expected to be significant due to the presence of N-H and C=O groups. These interactions govern the crystal packing and solid-state properties of the material.

Based on related structures, it is anticipated that the carbamate group will engage in N-H···O=C hydrogen bonds, forming chains or dimeric motifs within the crystal lattice. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound Based on Analogous Structures

ParameterBond/AngleExpected Value
Bond Length (Å)C=O (Carbonyl)1.20 - 1.25
C-N (Amide)1.33 - 1.38
C-O (Ester)1.34 - 1.39
Bond Angle (°)O=C-N123 - 127
C-N-C (Aromatic)125 - 130
Intermolecular InteractionN-H···O Hydrogen BondPresent and significant for crystal packing

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for characterizing molecules containing chromophores—parts of a molecule that absorb light. In this compound, the primary chromophore is the substituted benzene ring, with contributions from the non-bonding electrons of the oxygen and nitrogen atoms in the carbamate and amino groups.

The UV-Vis spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They typically result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into antibonding π* orbitals. These transitions are generally weaker than π → π* transitions.

The positions and intensities of these absorption bands can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring.

Table 5: Predicted UV-Visible Absorption Maxima (λmax) and Electronic Transitions for this compound

Predicted λmax Range (nm)Type of TransitionAssociated ChromophoreExpected Molar Absorptivity (ε)
200 - 220π → πBenzene Ring (E-band)High
230 - 260π → πBenzene Ring (B-band)Moderate to High
270 - 300n → πCarbonyl Group (C=O)Low
280 - 320n → πAmino Group (-NH₂)Low to Moderate

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations for Ethyl (3-aminophenyl)carbamate have been performed to elucidate its molecular characteristics. These studies, grounded in the principles of quantum theory, provide a quantitative description of the molecule's behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set, can determine the optimized molecular geometry, electronic energy, and vibrational frequencies. The calculated vibrational spectra can be compared with experimental IR and Raman data to validate the computational model.

Table 1: Selected Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Description
N-H Stretch (amine) 3450, 3360 Asymmetric and symmetric stretching
N-H Bend (carbamate) 1540 In-plane bending
C=O Stretch 1705 Carbonyl stretching
C-N Stretch (carbamate) 1320 Stretching of the carbamate (B1207046) C-N bond
Aromatic C-H Stretch 3050-3100 Stretching of C-H bonds on the phenyl ring

Note: These are representative values and the exact frequencies would be obtained from specific DFT calculations.

The flexibility of the ethyl carbamate side chain allows for multiple conformations. Potential Energy Surface (PES) scans are conducted to explore these conformational possibilities by systematically rotating key dihedral angles. These calculations help identify the most stable conformers (global and local minima) and the energy barriers between them. For this compound, the rotation around the C-N and C-O bonds of the carbamate group are of particular interest.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals in this compound offer insights into its nucleophilic and electrophilic nature. The HOMO is typically localized on the electron-rich aminophenyl group, while the LUMO may be distributed over the carbamate moiety and the aromatic ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.8
LUMO -0.5
HOMO-LUMO Gap 5.3

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density and intramolecular interactions, such as hyperconjugation and hydrogen bonding. In this compound, NBO analysis can quantify the resonance stabilization of the carbamate group and any intramolecular hydrogen bonding between the amine and carbamate functionalities.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red regions) around the oxygen atoms of the carbamate and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and carbamate groups.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. This allows for the prediction of UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations can help in understanding its photophysical properties and interpreting its experimental electronic spectrum.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, studies on analogous aqueous amine and carbamate systems offer critical insights into their dynamic behavior, particularly concerning the mechanisms of formation from amines and CO₂.

Ab initio MD simulations have been employed to investigate the behavior of postulated intermediates in the aqueous reaction between CO₂ and amines. acs.org These simulations reveal spontaneous and rapid proton transfers involving the solvent. Key observations from these studies include the deprotonation of carbamate zwitterions (R-NH₂⁺-COO⁻) by bulk water, a process that occurs on a picosecond timescale. acs.org

Furthermore, simulations have shown that carbamic acid (R-NH-COOH), another key intermediate, can be formed from the zwitterion. This transformation does not occur through a simple intramolecular proton shift but rather via Grotthuss-style transfer pathways involving multiple water molecules, with the carbamate anion (R-NH-COO⁻) as a necessary intermediate stage. acs.org During these simulations, a Zundel-like, H⁺-bridged neutral complex, [carbamate⁻·H⁺·water], was also identified as a transient species, highlighting the complex and dynamic nature of the solvated system. acs.org These computational findings are crucial for refining the kinetic models used to describe CO₂ capture and the general behavior of carbamates in aqueous environments. acs.org

Table 1: Dynamic Intermediates in Aqueous Carbamate Systems Studied by MD Simulations

Intermediate Species Observed Dynamic Behavior Timescale Significance
Carbamate Zwitterion Spontaneous deprotonation by bulk water to form carbamate anion. 0.6 to 148 ps Confirms the role of water as a proton acceptor in the zwitterion mechanism. acs.org
Carbamic Acid Formation from zwitterion via Grotthuss-style proton relay involving water molecules. Picoseconds Elucidates a complex, solvent-mediated pathway for acid formation. acs.org
H⁺-bridged Complex Transient formation of a neutral [carbamate⁻·H⁺·water] complex. Picoseconds Reveals a previously unconsidered transient species in the equilibrium. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. For carbamates, QSAR studies have been pivotal in designing molecules with specific therapeutic or functional profiles.

A pattern recognition QSAR study was conducted to identify the molecular features of carbamate anticonvulsants that determine their biological activity. nih.gov By utilizing quantum and classical mechanics calculations for 46 different carbamate drugs, the study identified five critical structural descriptors that have a direct relationship with the compounds' bioactivity, allowing for the prediction of activity with 85-90% accuracy. nih.gov

In another application, QSAR models were developed for a series of ethyl benzyl (B1604629) carbamates to predict their activity as ixodicides (agents that kill ticks). scirp.org This research successfully created a predictive model, demonstrating the utility of QSAR in agricultural chemistry. scirp.org Similarly, 3D-QSAR modeling has been applied to series of O-biphenyl carbamates designed as modulators for dopamine (B1211576) and fatty acid amide hydrolase (FAAH) receptors, helping to rationalize structure-activity relationships and selectivity against off-targets. nih.gov These models use physicochemical properties and 3D structural alignments to predict the binding affinities of new compounds, accelerating the drug discovery process. nih.gov

Table 2: Examples of QSAR Modeling in Carbamate Research

Carbamate Class Predicted Property Modeling Approach Key Finding
General Carbamates Anticonvulsant Activity Principal Component Analysis, Multiple Linear Regression Identified five crucial structural descriptors to predict bioactivity with high accuracy. nih.gov
Ethyl Benzyl Carbamates Ixodicide Activity Molecular Modeling (HF, DFT), QSAR Developed a validated QSAR model (R² = 0.9647) for predicting ixodicide efficacy. scirp.org
O-Biphenyl Carbamates Receptor Binding (FAAH, D3) 3D-QSAR Rationalized structural features for target activity and selectivity. nih.gov

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the reaction coordinates of chemical transformations, identifying transition states, and calculating activation energies to predict the most likely reaction pathways.

The gas-phase elimination reaction of certain ethyl carbamates has been studied computationally, revealing a two-step mechanism. The first step involves a cis-concerted elimination through a six-membered cyclic transition state to form an alkene (ethylene) and a carbamic acid intermediate. The second, rapid step is the decarboxylation of the carbamic acid via a four-membered cyclic transition state to yield carbon dioxide and the final amine product. researchgate.net Intrinsic reaction coordinate (IRC) calculations confirmed the connectivity of these transition states with their respective minima. researchgate.net

DFT calculations have also been used to elucidate the mechanisms of catalytic reactions. For the asymmetric ring-opening of cyclic carbonates, computations revealed a cooperative mechanism where a chiral catalyst stabilizes the transition state for an enantioselective 1,3-proton transfer step. acs.org In studies of CO₂/epoxide copolymerization, DFT was used to calculate the energy barriers for the rate-determining ring-opening step, guiding the design of more efficient catalysts. acs.org These calculations showed how steric and electronic factors of the catalyst influence the activation energy of the transition state. acs.org

Table 3: Computed Activation Barriers for a Catalyzed Carbamate-Forming Reaction

Catalyst System Reaction Step Calculated Barrier (ΔG‡) Implication
Neutral Guanidine Intermolecular H-transfer & C-N bond formation (TS1) 19.4 kcal/mol Elucidates the initial energy requirement for the desymmetrization reaction. acs.org
Cationic Guanidine Intermolecular H-transfer (TS4) 1.4 kcal/mol Shows a very low barrier for proton transfer in the cationic catalyst system. acs.org
Cationic Guanidine C-N bond formation (TS5) 3.6 kcal/mol Indicates rapid bond formation following the initial proton transfer. acs.org

Studies on Carbamate Bond Rotational Barriers and Conformational Restriction

The carbamate functional group is characterized by a partial double bond character in the C–N bond due to resonance, which restricts free rotation. nih.gov This restriction leads to the existence of syn and anti planar conformers (or rotamers). The energy barrier to this rotation is a key feature that influences the conformational preferences and, consequently, the biological and material properties of carbamate-containing molecules.

Computational and experimental studies have quantified this rotational barrier for various carbamates. For a generic N-alkylcarbamate, the barrier is approximately 16 kcal/mol. nd.edu When an aryl group is attached to the nitrogen, as in an N-phenylcarbamate (a close analog to this compound), the electron-withdrawing nature of the phenyl ring reduces the C–N double bond character, lowering the rotational barrier to around 12.5 kcal/mol. nd.edu This effect is attributed to the attenuation of the dipolar character in the carbamate ground state. nd.edu

Further studies on substituted N-aryl carbamates have established a linear free energy relationship between the rotational barrier (ΔG‡) and the electronic properties of the substituent on the aryl ring. nd.edu Electron-donating groups tend to increase the barrier, while electron-withdrawing groups decrease it further. nd.edu This relationship confirms that the transition state for rotation is less polar than the ground state in weakly polar solvents. nd.edu This conformational restriction and the predictable nature of the rotational barrier make carbamates interesting motifs for designing molecules with specific folded conformations or for use as "conformational switches." nih.govrsc.org

Table 4: C–N Rotational Energy Barriers for Different Carbamate Types

Carbamate Type Rotational Barrier (kcal/mol) Method Reference
N-Alkylcarbamate ~16 Computational nd.edu
N-Phenylcarbamate 12.5 Computational nd.edu
N-(2-pyrimidyl)carbamate <9 Experimental (NMR) nd.edu
Substituted N-Aryl Carbamate Varies (e.g., 1.76 q value) Experimental (NMR) nd.edu

Derivatization and Functionalization Strategies

Modification of the Aromatic Amino Group

The primary aromatic amino group in ethyl (3-aminophenyl)carbamate is a key site for chemical reactions, enabling the introduction of a wide array of functional groups. This nucleophilic center can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

The acylation of the aromatic amino group is a fundamental strategy to introduce new functionalities. This reaction typically involves the treatment of this compound with acylating agents like acyl chlorides or anhydrides. For instance, reaction with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) can yield the corresponding 2-chloro-N-(3-(ethoxycarbonylamino)phenyl)acetamide. This intermediate can then undergo nucleophilic substitution with various nucleophiles, such as substituted phenols or heterocycles, to generate a library of derivatives. A similar strategy has been successfully employed in the derivatization of related compounds like 3-amino-9-ethylcarbazole, where the amino group is first acylated with chloroacetyl chloride, followed by reaction with substituted phenols to produce phenoxyacetamide derivatives. researchgate.net

This two-step approach allows for the systematic variation of the substituent, providing a powerful tool for structure-activity relationship studies. The general reaction scheme is presented below:

Table 1: Representative Acylation Reaction

Reactant 1Reactant 2ReagentsProduct
This compoundChloroacetyl chlorideTriethylamine, THF2-chloro-N-(3-(ethoxycarbonylamino)phenyl)acetamide

This acylated intermediate serves as a versatile building block for further functionalization, enabling the attachment of diverse molecular fragments.

Alkylation of the aromatic amino group can be achieved using various alkylating agents. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. More advanced and controlled methods for N-alkylation are often preferred. One such method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Another innovative approach is the "extrusive alkylation" of carbamates. While this method primarily targets the carbamate (B1207046) nitrogen, it highlights modern strategies for C-N bond formation that can be conceptually adapted. nih.gov This step-economical process involves the conversion of a secondary amine to a tertiary amine via the formal extrusion of CO2 from a carbamate precursor. nih.gov Although this specific reaction modifies the carbamate, the principles of controlled alkylation are broadly applicable in synthetic chemistry.

The primary aromatic amino group of this compound readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. eijppr.com The formation of Schiff bases is a robust and high-yielding reaction that introduces a C=N double bond, which can be valuable for the synthesis of various heterocyclic systems or for creating compounds with specific electronic or biological properties.

For example, reacting this compound with substituted benzaldehydes in a suitable solvent like ethanol (B145695) under reflux conditions can produce a series of (E)-ethyl (3-((substituted-benzylidene)amino)phenyl)carbamates. researchgate.net The general reaction is as follows:

Table 2: Synthesis of Schiff Base Derivatives

Reactant 1Reactant 2ConditionsProduct Class
This compoundSubstituted BenzaldehydeReflux in Ethanol(E)-ethyl (3-((substituted-benzylidene)amino)phenyl)carbamates

These Schiff bases can be further modified, for instance, by reduction of the imine bond with a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary amines. mdpi.com

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), the derivatization of the aromatic amino group with a chromophoric or fluorophoric tag is a common strategy to enhance detection sensitivity. researchgate.netnih.gov A variety of electrophilic reagents are available for this purpose. These reagents react with the primary amine to form a stable, highly conjugated derivative that exhibits strong UV absorbance or fluorescence.

Common derivatizing reagents for amines include:

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary amines to form highly fluorescent sulfonamide derivatives. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent carbamate derivatives. thermofisher.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. thermofisher.com

2-(9-Carbazole)-ethyl-chloroformate (CEOC): A reagent developed for the fluorescence derivatization of aromatic amines, forming stable carbamate derivatives with favorable chromatographic properties. researchgate.net

The choice of derivatizing agent depends on the analytical requirements, such as the desired detection wavelength and the nature of the sample matrix. researchgate.net The reaction of this compound with such a reagent would introduce a tag that significantly improves its limit of detection in complex samples.

Modification of the Carbamate Moiety

The ethyl carbamate group also offers opportunities for chemical modification, most notably its conversion into other functional groups like ureas or its participation in cyclization reactions to form heterocycles.

The conversion of carbamates, particularly phenyl carbamates, into urea (B33335) derivatives is a well-established synthetic transformation. google.comthieme-connect.comcommonorganicchemistry.com This can be achieved by reacting the carbamate with a primary or secondary amine, often in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. google.com This reaction proceeds through a nucleophilic substitution mechanism where the amine displaces the ethoxy group of the carbamate.

In the case of this compound, the reaction with an amine (R¹R²NH) would lead to the formation of a substituted urea:

Table 3: Conversion of this compound to Urea Derivatives

Reactant 1Reactant 2SolventProduct Class
This compoundR¹R²NHDMSO1-(3-aminophenyl)-3,3-disubstituted ureas or 1-(3-aminophenyl)-3-substituted ureas

This method is advantageous as it avoids the use of hazardous reagents like phosgene (B1210022) or isocyanates. google.com The reaction is generally high-yielding and tolerates a wide range of functional groups on the incoming amine.

Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of nitrogen-containing heterocycles. For instance, intramolecular cyclization or intermolecular reactions followed by cyclization can lead to the formation of various heterocyclic scaffolds. An example of a related transformation involves the synthesis of a pyrrole-containing urea derivative from an aminophenyl precursor, which first forms a phenyl carbamate intermediate that is then reacted with an amine to yield the final urea product. mdpi.com Such strategies could be adapted to this compound to generate novel heterocyclic compounds.

Controlled Hydrolysis for Amine Regeneration (Protective Group Removal)

The carbamate moiety in this compound can be viewed as a protecting group for the aniline (B41778) nitrogen. The regeneration of the parent 3-aminoaniline can be achieved through controlled hydrolysis under either acidic or basic conditions. The choice of conditions dictates the reaction mechanism and can be tailored to be compatible with other functional groups within a larger molecular framework.

Acid-Catalyzed Hydrolysis:

In acidic media, the hydrolysis of ethyl carbamates can proceed through two primary mechanisms: the AAC1 (unimolecular) or the AAC2 (bimolecular) pathway. The prevailing mechanism is dependent on the concentration of the acid. rsc.orgrsc.org The AAC2 mechanism involves the protonation of the carbamate carbonyl oxygen, followed by a nucleophilic attack of water. In contrast, the AAC1 mechanism, which is favored in strongly acidic solutions, involves the formation of a resonance-stabilized acylium ion intermediate after the departure of the protonated ethoxy group.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Carbamates

ReagentSolventTemperatureMechanismReference
Perchloric Acid (aq.)Water100°CAAC1/AAC2 rsc.org
Sulfuric Acid (aq.)Water100°CAAC1/AAC2 rsc.org

Base-Catalyzed Hydrolysis:

The hydrolysis of aryl carbamates in basic solutions is a well-documented process. rsc.org For primary carbamates like this compound, the reaction typically proceeds via an Elimination-Addition (E1cB) mechanism. rsc.orgrsc.org This pathway is initiated by the deprotonation of the carbamate nitrogen to form an anion. This is followed by the rate-determining elimination of the ethoxide leaving group to generate a highly reactive isocyanate intermediate. The isocyanate is then rapidly trapped by water to form an unstable carbamic acid, which decarboxylates to yield the free amine, 3-aminoaniline. rsc.org The rate of this hydrolysis is significantly influenced by the nature of substituents on the aromatic ring. rsc.org

Alternatively, for N,N-disubstituted carbamates, the hydrolysis tends to follow a BAC2 mechanism, involving the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.orgnih.gov

Table 2: Mechanistic Pathways for Base-Catalyzed Hydrolysis of Carbamates

MechanismSubstrate RequirementKey IntermediateReference
E1cBPrimary Carbamate (N-H present)Isocyanate rsc.orgrsc.org
BAC2N,N-disubstituted CarbamateTetrahedral Intermediate rsc.orgnih.gov

Transcarbamoylation Reactions

Transcarbamoylation offers a pathway to modify the carbamate group of this compound by exchanging the ethyl group with other alcohols or the entire carbamoyl (B1232498) moiety with other nucleophiles. These reactions can proceed through either associative or dissociative pathways. rsc.org

In an associative mechanism, the incoming nucleophile attacks the carbamate's carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxy or amino group. The dissociative pathway, on the other hand, involves the initial formation of an isocyanate intermediate, which is then captured by the new nucleophile. rsc.org

Recent research has demonstrated the feasibility of transcarbamoylation of N-substituted carbamates with alcohols, such as cellulose (B213188), in the presence of a superbase ionic liquid which acts as both a solvent and a promoter. rsc.orgrsc.org The reactivity in these transformations is dependent on the electronic nature of the substituents on both the nitrogen and the oxygen of the carbamate. rsc.org

Table 3: Factors Influencing Transcarbamoylation Reactivity

FactorInfluence on ReactivityReference
Nature of N-substituentAryl vs. Alkyl affects electron density on nitrogen rsc.org
Nature of O-substituentAryl vs. Alkyl affects leaving group ability rsc.org
Catalyst/PromoterSuperbase ionic liquids can facilitate the reaction rsc.orgrsc.org

Strategies for Enantiomeric Separation and Chiral Resolution

While this compound itself is achiral, its derivatization can introduce a chiral center, necessitating methods for the separation of the resulting enantiomers. The primary amino group serves as a convenient handle for such resolutions.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org This involves reacting the racemic amine derivative with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org The resulting diastereomeric salts often exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated with a base to regenerate the pure enantiomers of the amine derivative.

Table 4: Common Chiral Resolving Agents for Amines

Resolving AgentTypeReference
Tartaric AcidChiral Dicarboxylic Acid wikipedia.orglibretexts.org
Mandelic AcidChiral α-Hydroxy Acid libretexts.org
Camphorsulfonic AcidChiral Sulfonic Acid libretexts.org
BrucineChiral Alkaloid (Base) libretexts.org

Another powerful technique for enantiomeric separation is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. phenomenex.com For effective separation, the analyte may need to be derivatized to enhance its interaction with the CSP. For instance, amino compounds are often derivatized with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) prior to chiral HPLC analysis. phenomenex.com

Table 5: Overview of Chiral HPLC for Enantiomeric Separation

TechniquePrincipleCommon Stationary PhasesDerivatizationReference
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phasePolysaccharide-based (Cellulose, Amylose)Often required (e.g., FMOC) phenomenex.com

Applications in Organic Synthesis As a Chemical Intermediate

The dual functionality of ethyl (3-aminophenyl)carbamate makes it a significant component in the field of organic synthesis. The presence of a nucleophilic amine and a modifiable carbamate (B1207046) group on the same aromatic ring provides chemists with a powerful tool for constructing intricate molecular architectures.

Building Block for the Construction of Complex Organic Molecules

This compound's structure, with an amino group at the meta-position relative to the ethyl carbamate, is key to its utility. cymitquimica.com This arrangement allows for selective reactions at either functional group, enabling the stepwise construction of complex molecules.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as an excellent starting material for the synthesis of various heterocyclic systems, most notably benzimidazoles. Benzimidazoles are formed through the condensation of o-phenylenediamines with various carbonyl compounds. By utilizing this compound, where one amine is protected as a carbamate, selective reactions can be achieved. For instance, the free amine can react with a suitable reagent, followed by deprotection of the carbamate and subsequent cyclization to form the benzimidazole (B57391) ring. researchgate.netnih.govrsc.org This strategy has been employed in the synthesis of benzimidazole carbamate derivatives with potential antifungal activity. researchgate.nettubitak.gov.tr The general approach involves the reaction of an o-phenylenediamine (B120857) derivative with reagents like methyl cyanocarbamate to construct the benzimidazole core. researchgate.net

Heterocyclic SystemSynthetic StrategyReference
BenzimidazolesCondensation of the free amine with a carbonyl equivalent, followed by deprotection and cyclization. researchgate.netnih.gov
Quinoxalin-3-onesUsed in the synthesis of derivatives bearing an ethoxycarbonyl group. researchgate.net
2,2'-BibenzimidazolesCan be synthesized from related quinoxaline (B1680401) precursors which can be derived from aminophenyl compounds. rsc.org

Synthesis of Advanced Polyfunctionalized Organic Scaffolds

The term "polyfunctionalized organic scaffolds" refers to molecules that possess multiple reactive sites, allowing for the attachment of various chemical entities. This compound is an ideal precursor for such scaffolds. The primary amine can be functionalized through reactions such as acylation, alkylation, or diazotization, while the carbamate group can be modified or removed at a later stage. This differential reactivity is instrumental in creating complex molecules with precisely controlled substitution patterns. For example, a series of ethyl α-amino benzimidazole acrylate (B77674) derivatives with potential cytotoxic activity were synthesized using a multi-step strategy that highlights the versatility of such building blocks. nih.gov

Role in Protecting Group Chemistry within Multistep Syntheses

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "protect" or block one group from reacting while another part of the molecule is being modified. chem-station.com Carbamates are one of the most widely used protecting groups for amines due to their stability and the relative ease of their installation and removal under specific conditions. masterorganicchemistry.com

Strategic Protection of Amine Functionalities

This compound is, in essence, a pre-protected form of m-phenylenediamine. The ethyl carbamate group reduces the nucleophilicity and reactivity of one of the amine groups. chem-station.com This allows for selective reactions to occur at the unprotected primary amine without interference from the second amine. This strategy is fundamental in syntheses where the two amino groups of a phenylenediamine need to be differentiated. The choice of the carbamate as a protecting group is advantageous because it is generally stable to a wide range of reaction conditions but can be removed when desired. masterorganicchemistry.com

Protecting GroupAbbreviationKey Features
tert-ButyloxycarbonylBocRemoved with strong acid. masterorganicchemistry.comnih.gov
CarboxybenzylCbz or ZRemoved by catalytic hydrogenation. masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocRemoved with an amine base. masterorganicchemistry.comnih.gov
Ethyl carbamate-The subject of this article, offering specific deprotection options.

Development of Orthogonal Cleavage Methodologies for Carbamate Deprotection

Orthogonal protection strategy refers to the use of multiple protecting groups in a single molecule that can be removed under different conditions without affecting each other. masterorganicchemistry.com This allows for the selective deprotection of one functional group while others remain protected. The ethyl carbamate group can be cleaved under various conditions, contributing to its versatility. While standard methods for carbamate deprotection exist, research continues to develop milder and more selective cleavage methodologies. For instance, a method for the deprotection of carbamates, including ethyl carbamate, using 2-mercaptoethanol (B42355) in the presence of a base has been developed. researchgate.net This nucleophilic deprotection protocol is beneficial for substrates that are sensitive to traditional hydrogenolysis or strong acid conditions. researchgate.netbluelight.org Other methods, such as using TMSI in refluxing chloroform (B151607), have also been reported for related carbamates. bluelight.org The development of such orthogonal deprotection methods is crucial for the efficient synthesis of complex molecules. thieme-connect.de

Application as a Directing Group in Regioselective Functionalization

In addition to its role as a protecting group, the carbamate functionality can also act as a directing group. This means it can influence the position of incoming electrophiles during aromatic substitution reactions, leading to high regioselectivity. The carbamate group can direct ortho-lithiation, a process where a strong base removes a proton from the position adjacent (ortho) to the directing group. The resulting organolithium species can then react with various electrophiles to introduce a wide range of substituents at that specific position. This directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. While the directing ability of various carbamate groups is well-established, the specific application of this compound as a directing group allows for the introduction of a third substituent at a defined position on the aromatic ring, further increasing the molecular complexity in a controlled manner.

Utilization in Combinatorial Chemistry and Library Synthesis

This compound is a key building block in combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. This approach is instrumental in the generation of compound libraries for high-throughput screening, a crucial step in the drug discovery process. nih.govacs.org The utility of this compound lies in its two reactive sites: the primary amino group and the ethyl carbamate group.

The presence of these two functional groups allows for a divergent synthetic strategy. The reactive primary amine can be readily modified through reactions such as acylation, alkylation, sulfonylation, or urea (B33335) formation to create a first level of molecular diversity. Subsequently, the carbamate group can be chemically manipulated, often through hydrolysis to yield a second free amine, which can then undergo another round of diversification reactions. This sequential modification of the scaffold enables the exponential growth of a compound library from a single starting material.

Detailed Research Findings:

The strategic incorporation of the this compound scaffold has been noted in the synthesis of various classes of biologically active molecules. For instance, its derivatives are explored for their potential as enzyme inhibitors. The carbamate moiety itself can participate in crucial hydrogen bonding interactions with biological targets. acs.org Furthermore, the aminophenyl substructure is a common feature in many pharmacologically active compounds.

Research has demonstrated the feasibility of using solid-phase synthesis methods with aromatic amines to generate large combinatorial libraries. nih.gov These methods offer the advantage of simplified purification and can lead to high conversion rates. nih.gov The versatility of the carbamate synthesis is highlighted by the variety of reagents that can be employed, such as isocyanates and chloroformates, to react with the amine functionality, leading to a diverse set of products. acs.orgnih.gov For example, the reaction with an isocyanate like cyclohexyl isocyanate can be used to form urea derivatives. nih.gov

The following interactive table illustrates some of the common transformations involving the amino group of this compound, which are fundamental to building chemical libraries.

Table 1: Exemplary Reactions for Library Diversification

Reaction TypeReagent ClassProduct Class
AcylationAcid Chlorides (R-COCl)Amides
SulfonylationSulfonyl Chlorides (R-SO2Cl)Sulfonamides
Urea FormationIsocyanates (R-NCO)Ureas
Reductive AminationAldehydes/Ketones (R-CHO/R-COR'), Reducing AgentSecondary/Tertiary Amines

The application of such synthetic strategies enables the efficient exploration of the chemical space around a core scaffold. This systematic approach to generating molecular diversity significantly enhances the probability of discovering novel ligands and potent drug candidates for a wide range of biological targets, including G-protein coupled receptors. nih.gov

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